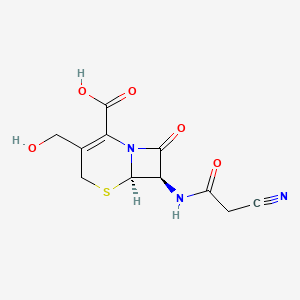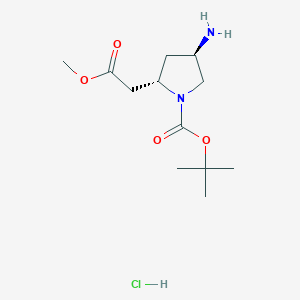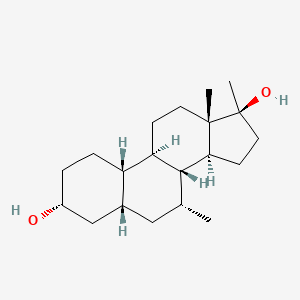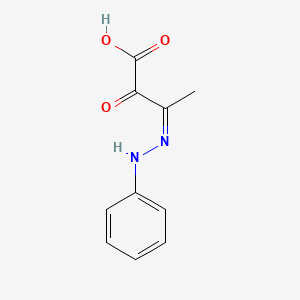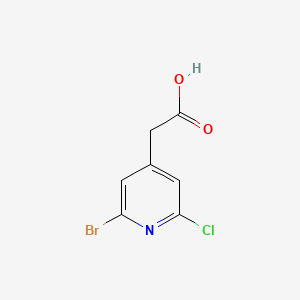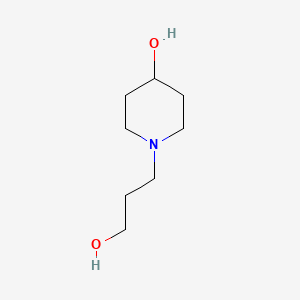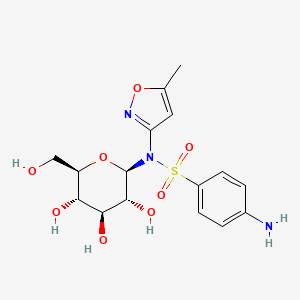
Sulfamethoxazole N1-beta-D-Glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamethoxazole N1-beta-D-Glucoside: is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. This compound is characterized by the addition of a beta-D-glucoside moiety to the sulfamethoxazole structure. It is primarily used as a reference standard in pharmaceutical testing and research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethoxazole N1-beta-D-Glucoside typically involves the glycosylation of sulfamethoxazole with a suitable glucosyl donor under controlled conditions. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve steps such as protection and deprotection of functional groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: Sulfamethoxazole N1-beta-D-Glucoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the glucoside moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sulfamethoxazole N1-beta-D-Glucoside is used as a reference standard for analytical method development and validation. It helps in the identification and quantification of impurities in pharmaceutical formulations .
Biology: In biological research, this compound is used to study the metabolism and biotransformation of sulfamethoxazole derivatives. It serves as a model compound to understand the glucuronidation process in living organisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its antimicrobial properties and its role in drug metabolism and pharmacokinetics .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It ensures the consistency and safety of sulfamethoxazole-containing products .
Mecanismo De Acción
Sulfamethoxazole N1-beta-D-Glucoside exerts its effects by inhibiting bacterial dihydrofolic acid synthesis. This inhibition occurs due to its structural similarity to para-aminobenzoic acid (PABA), a substrate required for folic acid synthesis in bacteria. By competing with PABA, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Sulfamethoxazole: The parent compound, widely used as an antibiotic.
Sulfamethoxazole N4-Glucoside: Another glucoside derivative with similar properties.
Sulfamethoxazole N1-Glucuronide: A glucuronide conjugate formed during metabolism.
Uniqueness: Sulfamethoxazole N1-beta-D-Glucoside is unique due to its specific glucoside moiety, which influences its solubility, stability, and biological activity. This modification can affect its pharmacokinetics and pharmacodynamics, making it distinct from other sulfamethoxazole derivatives .
Propiedades
Fórmula molecular |
C16H21N3O8S |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
4-amino-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19(28(24,25)10-4-2-9(17)3-5-10)16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-16,20-23H,7,17H2,1H3/t11-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
ACSPXSJPXJZKGJ-YMILTQATSA-N |
SMILES isomérico |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
SMILES canónico |
CC1=CC(=NO1)N(C2C(C(C(C(O2)CO)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
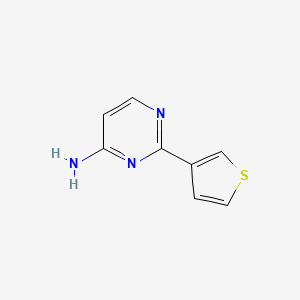
![5-[2-(Trimethylsilyl)ethynyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B13450184.png)

